Cav 2.2/3.2 blocker 1

説明

Overview of Neuronal Voltage-Gated Calcium Channels

Neuronal VGCCs are a diverse family of ion channels, each with unique properties and physiological roles that contribute to the complexity of neuronal signaling.

VGCCs are classified into three main families based on their primary pore-forming α1 subunit: Cav1, Cav2, and Cav3. nih.gov These families are further divided into several subtypes, each with distinct biophysical and pharmacological characteristics. jneurosci.org

| Family | Subtype | Common Name | Activation Threshold |

| Cav1 | Cav1.1 | L-type | High-Voltage Activated (HVA) |

| Cav1.2 | L-type | High-Voltage Activated (HVA) | |

| Cav1.3 | L-type | High-Voltage Activated (HVA) | |

| Cav1.4 | L-type | High-Voltage Activated (HVA) | |

| Cav2 | Cav2.1 | P/Q-type | High-Voltage Activated (HVA) |

| Cav2.2 | N-type | High-Voltage Activated (HVA) | |

| Cav2.3 | R-type | High-Voltage Activated (HVA) | |

| Cav3 | Cav3.1 | T-type | Low-Voltage Activated (LVA) |

| Cav3.2 | T-type | Low-Voltage Activated (LVA) | |

| Cav3.3 | T-type | Low-Voltage Activated (LVA) |

This table provides a simplified classification of the major VGCC subtypes found in neurons.

The Cav1 family, also known as L-type channels, and the Cav2 family, which includes N-type, P/Q-type, and R-type channels, are categorized as high-voltage activated (HVA) channels. nih.gov This means they require a strong depolarization of the neuronal membrane to open. In contrast, the Cav3 family, or T-type channels, are low-voltage activated (LVA), opening in response to smaller changes in membrane potential near the resting state. researchgate.net

Cav2.2 channels, commonly referred to as N-type channels, are predominantly located at the presynaptic terminals of neurons. researchgate.net Their primary and most critical function is to mediate the influx of calcium that directly triggers the release of neurotransmitters from synaptic vesicles. This process is fundamental for synaptic transmission throughout the central and peripheral nervous systems.

N-type channels are crucial for the release of key neurotransmitters involved in pain signaling, such as glutamate (B1630785), substance P, and calcitonin gene-related peptide (CGRP), from the terminals of primary afferent fibers in the spinal cord's dorsal horn. pnas.orgcambridge.org Genetic or pharmacological inhibition of Cav2.2 channels has been shown to significantly reduce pain responses in various animal models of neuropathic and inflammatory pain. pnas.org This underscores their pivotal role in the transmission of nociceptive signals.

Cav3.2 channels, a subtype of the T-type channel family, possess unique biophysical properties that set them apart from HVA channels. They are activated by small depolarizations near the neuron's resting membrane potential and exhibit transient opening, meaning they inactivate quickly. researchgate.net These characteristics allow Cav3.2 channels to act as key regulators of neuronal excitability and rhythmic firing patterns.

These channels are expressed in various regions of the nervous system, including the peripheral sensory neurons of the dorsal root ganglia (DRG). frontiersin.org In these neurons, Cav3.2 channels contribute to setting the threshold for action potential firing and can generate burst firing activity. cambridge.org This ability to amplify small depolarizing inputs makes them significant contributors to the processing of sensory information, including pain.

Pathophysiological Involvement of Cav2.2 and Cav3.2 Channels in Neurological Disorders

The distinct physiological roles of Cav2.2 and Cav3.2 channels position them as critical players in the development and maintenance of certain neurological disorders, particularly those characterized by neuronal hyperexcitability, such as chronic pain and epilepsy.

The involvement of Cav2.2 channels in chronic pain is well-established. In conditions of neuropathic pain, which arises from damage to the nervous system, and inflammatory pain, there is often an upregulation and sensitization of Cav2.2 channels in the primary afferent neurons. jci.org This leads to an enhanced release of pronociceptive neurotransmitters in the spinal cord, amplifying pain signals and contributing to the characteristic symptoms of chronic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).

Research has demonstrated that in animal models of neuropathic pain, the expression of Cav2.2 channels is increased in the dorsal horn of the spinal cord. harvard.edu Furthermore, inflammation has been shown to increase the protein expression of N-type channels. harvard.edu The clinical relevance of targeting Cav2.2 is highlighted by the analgesic effects of ziconotide (B122063), a synthetic version of a cone snail toxin that selectively blocks N-type channels. pnas.org

Cav3.2 channels have emerged as significant contributors to both pain sensitization and the development of epilepsy (epileptogenesis). In the context of pain, upregulation of Cav3.2 channel expression and function in sensory neurons is observed in various chronic pain models, including those for diabetic neuropathy and nerve injury. ijbs.combiorxiv.org This increased T-type current enhances the excitability of nociceptors, lowering their firing threshold and contributing to the generation of spontaneous pain and hypersensitivity. cambridge.org Studies have shown that the accumulation of Cav3.2 channels in uninjured nerve fibers can contribute to neuropathic pain. frontiersin.org

Synergistic Contributions of Cav2.2 and Cav3.2 to Specific Pathologies

In pathological states such as neuropathic pain, Cav2.2 and Cav3.2 channels can act in concert to amplify pain signals. Neuropathic pain arises from damage to the nervous system, leading to abnormal neuronal firing. cambridge.org

Initiation and Propagation of Pain Signals: Following nerve injury, the expression and activity of both Cav2.2 and Cav3.2 channels can be upregulated in sensory neurons of the dorsal root ganglion (DRG) and in the spinal cord. cambridge.orgportlandpress.combohrium.com The increased number of Cav3.2 channels lowers the threshold for neuron activation, making it easier for pain signals to be generated in response to even non-painful stimuli (a condition known as allodynia). ijbs.comresearchgate.net This initial depolarization can then activate the high-voltage-activated Cav2.2 channels, leading to a massive release of pain-mediating neurotransmitters at the synapse. harvard.edunih.gov

Central Sensitization: The sustained release of neurotransmitters mediated by Cav2.2 in the spinal cord contributes to a phenomenon called central sensitization. This is a state of hyperexcitability in the central nervous system where neurons become more responsive to input. Cav3.2 channels located in the dorsal horn of the spinal cord also contribute to this process by enhancing synaptic transmission and neuronal excitability. cambridge.orgharvard.edu Furthermore, Cav3.2 channels expressed in supraspinal regions like the anterior pretectum have been shown to be critical for both the initiation and maintenance of neuropathic pain. iasp-pain.org

This synergistic action creates a vicious cycle of pain. The enhanced excitability driven by Cav3.2 facilitates the activation of Cav2.2, which in turn strengthens the synaptic connections and further sensitizes the pain pathways, a process in which Cav3.2 also plays a part.

Strategic Rationale for Dual Cav2.2/3.2 Channel Blockade

Given the cooperative roles of Cav2.2 and Cav3.2 in the pathophysiology of pain, a therapeutic strategy that targets both channels simultaneously presents a compelling rationale.

A dual blocker, such as a hypothetical "Cav 2.2/3.2 blocker 1," could offer several theoretical advantages over a single-target agent:

Multi-pronged approach: By inhibiting Cav3.2, a dual blocker could dampen the initial aberrant firing of sensory neurons, effectively raising the pain threshold. ijbs.comresearchgate.net Simultaneously, by blocking Cav2.2, it would reduce the release of neurotransmitters, thereby preventing the transmission of pain signals to the central nervous system. nih.govpnas.org This dual action targets two distinct but complementary mechanisms in the pain pathway.

Increased Efficacy: The synergistic nature of Cav2.2 and Cav3.2 in pain suggests that blocking both could lead to a greater analgesic effect than blocking either one alone. This could be particularly beneficial in complex pain states where both channels are upregulated.

Potential for Lower Doses: By acting on two targets, it might be possible to achieve the desired therapeutic effect with lower doses of the drug compared to a single-target agent. This could potentially lead to a better side-effect profile, although this would need to be confirmed in clinical studies.

Different types of neuropathic pain can have varying underlying mechanisms. For instance, some may be driven more by peripheral hyperexcitability (implicating Cav3.2), while others might be dominated by central sensitization (with a key role for Cav2.2). A dual Cav2.2/3.2 blocker could be effective across a wider range of neuropathic conditions by addressing both of these key pathological features. researchgate.net This broad-spectrum activity could make such a compound a more versatile and robust treatment option for complex and heterogeneous neuropathies. researchgate.net

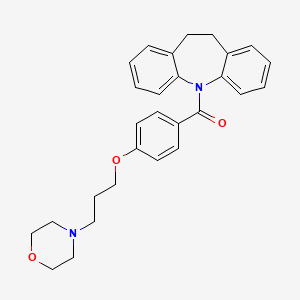

Structure

3D Structure

特性

分子式 |

C28H30N2O3 |

|---|---|

分子量 |

442.5 g/mol |

IUPAC名 |

5,6-dihydrobenzo[b][1]benzazepin-11-yl-[4-(3-morpholin-4-ylpropoxy)phenyl]methanone |

InChI |

InChI=1S/C28H30N2O3/c31-28(24-12-14-25(15-13-24)33-19-5-16-29-17-20-32-21-18-29)30-26-8-3-1-6-22(26)10-11-23-7-2-4-9-27(23)30/h1-4,6-9,12-15H,5,10-11,16-21H2 |

InChIキー |

VFEFRFUXSHOSQX-UHFFFAOYSA-N |

正規SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=C(C=C4)OCCCN5CCOCC5 |

製品の起源 |

United States |

Molecular and Cellular Mechanisms of Action of Cav 2.2/3.2 Blocker 1 Compound 9e

Direct Interactions of Cav 2.2/3.2 Blocker 1 with Cav3.2 Channels

Influence on Cav3.2 Channel Gating Properties (e.g., Low-Voltage Activated, Transient Currents)

Cav3.2 channels are a subtype of T-type calcium channels, which are characterized as low-voltage activated (LVA) channels. nih.govmdpi.com This means they can be activated by small depolarizations of the cell membrane, close to the resting membrane potential. nih.gov Their currents are known to be transient, meaning they inactivate rapidly. nii.ac.jpyoutube.com

While the general gating properties of Cav3.2 channels are well-established, specific studies detailing the direct influence of this compound (Compound 9e) on these properties, such as alterations in voltage-dependence of activation or inactivation kinetics, are not extensively available in the current scientific literature.

Modulation of Calcium Permeation Through Cav3.2 Pores

The primary function of Cav3.2 channels is to permit the influx of calcium ions into the cell upon activation. The modulation of this permeation is a key mechanism for channel blockers. Asparagine-linked glycosylation of the Cav3.2 subunit has been shown to be essential in regulating the permeability of the channel. nih.gov

Direct evidence from studies specifically investigating how this compound (Compound 9e) modulates calcium permeation through the Cav3.2 pore, beyond general channel blockade, is not detailed in the available research. Homology modeling of other compounds, like cannabidiol, suggests that some molecules can directly bind to and occlude the pore of Cav3.2. fsu.edu However, whether Compound 9e acts via a similar pore-blocking mechanism or an allosteric mechanism that indirectly affects permeation has not been explicitly determined.

Comprehensive Mechanism of Dual Cav2.2/3.2 Blockade by this compound

Comparative Binding Affinities for Cav2.2 vs. Cav3.2 Channels (IC50 Values)

This compound (Compound 9e) has been identified as a neuronal calcium channel blocker that demonstrates nearly equivalent potency for both Cav2.2 and Cav3.2 channels. The half-maximal inhibitory concentration (IC50) values are reported to be 78 µM for Cav2.2 and 80 µM for Cav3.2. medchemexpress.comimmunomart.commedchemexpress.com This indicates a balanced dual inhibitory activity against both N-type (Cav2.2) and T-type (Cav3.2) calcium channels.

| Channel | IC50 Value (µM) |

|---|---|

| Cav2.2 | 78 |

| Cav3.2 | 80 |

State-Dependent or Use-Dependent Modulatory Properties

State-dependent and use-dependent blockade are important mechanisms for many calcium channel inhibitors, allowing for selective targeting of channels in highly active or pathologically depolarized neurons. ucl.ac.ukrupress.org For instance, some blockers show a higher affinity for the open or inactivated states of the channel, which are more prevalent during high-frequency neuronal firing. researchgate.netnih.gov This property can enhance the therapeutic window by minimizing effects on channels at resting state.

There is currently a lack of specific published data describing whether the inhibitory action of this compound (Compound 9e) is state-dependent or use-dependent. Further electrophysiological studies would be required to determine if its affinity for Cav2.2 and Cav3.2 channels is altered by the channels' conformational state (resting, open, or inactivated).

Molecular Determinants of Dual Selectivity

The structural features of a drug molecule and the specific amino acid residues within the ion channel are critical for determining its binding affinity and selectivity. For voltage-gated calcium channels, binding sites can be located in various regions, including the pore, the voltage-sensing domains, and intracellular linkers. nih.gov The dual selectivity of a compound like Blocker 1 for both Cav2.2 (a high-voltage-activated channel) and Cav3.2 (a low-voltage-activated channel) suggests that it may target a region of structural homology between these two otherwise distinct channel families or possess a pharmacophore that can accommodate binding to sites on both channel types.

However, the specific molecular determinants—the key interacting residues on both the Cav2.2 and Cav3.2 channels and the corresponding functional groups on this compound (Compound 9e)—that govern its dual selectivity have not yet been elucidated in the available scientific literature.

Downstream Cellular Consequences of this compound Activity

The simultaneous blockade of Cav2.2 and Cav3.2 channels by a single agent is expected to have significant downstream effects on neuronal function. Cav2.2 channels are primarily located at presynaptic terminals and are crucial for the release of neurotransmitters. mdpi.com Their inhibition would, therefore, lead to a reduction in synaptic transmission.

Cav3.2 channels, being low-voltage activated, play a key role in regulating neuronal excitability and shaping firing patterns, such as burst firing. nih.gov Inhibition of Cav3.2 can decrease neuronal hyperexcitability.

Consequently, the dual blockade by this compound would likely result in a synergistic reduction of neuronal signaling by both dampening neuronal excitability (via Cav3.2 block) and inhibiting neurotransmitter release at synapses (via Cav2.2 block). While this compound can penetrate the central nervous system, specific studies detailing the precise downstream cellular consequences of its dual action, such as effects on long-term potentiation, gene expression, or specific signaling cascades, are not yet available.

Effects on Presynaptic Neurotransmitter Release (e.g., Glutamate (B1630785), CGRP)

The release of neurotransmitters from presynaptic terminals is a critical step in synaptic communication and is tightly regulated by intracellular Ca²⁺ concentrations. By blocking Cav2.2 and Cav3.2 channels, Compound 9e is predicted to significantly alter this process.

High-voltage-activated Cav2.2 channels are densely localized at presynaptic terminals and are primary mediators of Ca²⁺ influx required to trigger the fusion of synaptic vesicles with the presynaptic membrane. nih.govpatsnap.com This Ca²⁺ entry is the essential link between the arrival of an action potential and the release of neurotransmitters such as glutamate and calcitonin gene-related peptide (CGRP). harvard.edu Glutamate is the principal excitatory neurotransmitter in the central nervous system, while CGRP is a neuropeptide critically involved in pain signaling. harvard.eduplos.org Therefore, by inhibiting Cav2.2 channels, Compound 9e is expected to directly reduce the presynaptic Ca²⁺ transient, thereby suppressing the release of these key signaling molecules. patsnap.commdpi.com This mechanism is a well-established strategy for modulating neuronal communication and reducing nociceptive signaling. harvard.edu

In addition to the primary role of Cav2.2, there is growing evidence for the involvement of presynaptic Cav3.2 T-type channels in regulating neurotransmission. jneurosci.org While not traditionally considered canonical triggers for fast synaptic transmission, Cav3.2 channels can influence neurotransmitter release, particularly in nociceptive pathways within the dorsal horn of the spinal cord. jneurosci.org Their inhibition by Compound 9e would provide a secondary mechanism for dampening excitatory synaptic transmission, complementing the effects of Cav2.2 blockade.

Table 1: Predicted Effects of Compound 9e on Presynaptic Neurotransmitter Release

| Target Channel | Location | Role in Neurotransmitter Release | Predicted Effect of Compound 9e Inhibition |

| Cav2.2 (N-type) | Presynaptic Terminals | Primary trigger for Ca²⁺-dependent vesicle fusion and release of glutamate and CGRP. nih.govharvard.edu | Potent suppression of glutamate and CGRP release. patsnap.com |

| Cav3.2 (T-type) | Presynaptic Terminals (e.g., in Dorsal Horn) | Modulates spontaneous excitatory neurotransmission. jneurosci.org | Reduction in excitatory synaptic activity. |

Impact on Neuronal Excitability and Action Potential Firing Patterns

Neuronal excitability, the propensity of a neuron to fire an action potential, is governed by the interplay of various ion channels that shape the membrane potential. mdpi.com Through its dual action on Cav3.2 and Cav2.2 channels, Compound 9e is positioned to powerfully modulate neuronal firing patterns.

Cav3.2 T-type channels are distinguished by their ability to activate at voltages near the resting membrane potential, earning them the designation of low-voltage-activated (LVA) channels. nih.gov This property allows them to play a crucial role in setting the resting membrane potential and in generating rhythmic or burst firing of action potentials. nih.govspringermedizin.de Following a brief hyperpolarization, Cav3.2 channels can open and mediate a Ca²⁺ influx that generates a "low-threshold spike," which in turn can trigger a high-frequency burst of traditional sodium-dependent action potentials. nih.gov By blocking Cav3.2 channels, Compound 9e is hypothesized to reduce this low-threshold Ca²⁺ conductance, thereby stabilizing the membrane potential, increasing the threshold for firing, and suppressing pathological burst firing patterns associated with conditions like neuropathic pain and epilepsy. nih.gov

Table 2: Predicted Impact of Compound 9e on Neuronal Firing

| Target Channel | Key Electrophysiological Property | Role in Neuronal Excitability | Predicted Effect of Compound 9e Inhibition |

| Cav3.2 (T-type) | Low-voltage activation. nih.gov | Generates low-threshold spikes, contributes to rhythmic and burst firing. springermedizin.de | Increased firing threshold, suppression of burst activity, and reduced neuronal hyperexcitability. nih.gov |

| Cav2.2 (N-type) | High-voltage activation at presynaptic terminals. nih.gov | Triggers excitatory neurotransmitter release, contributing to network excitation. patsnap.com | Reduced postsynaptic excitation, leading to decreased firing probability. |

Modulation of Synaptic Plasticity and Circuit Function

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for learning, memory, and circuit refinement. nih.gov This process is highly dependent on Ca²⁺ signaling. mdpi.com The dual blockade of Cav2.2 and Cav3.2 channels by Compound 9e suggests it would have a significant impact on various forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).

The induction of many forms of LTP and LTD depends on a rise in postsynaptic Ca²⁺ concentration, which activates downstream signaling cascades. nih.gov T-type channels, including Cav3.2, contribute to this Ca²⁺ rise by providing a source of depolarization that can help relieve the magnesium block on NMDA receptors, a key event in many forms of LTP. nih.gov Similarly, Ca²⁺ influx through N-type (Cav2.2) and T-type channels can directly contribute to the postsynaptic calcium signal that dictates whether a synapse will undergo potentiation or depression. nih.govnih.gov By inhibiting these channels, Compound 9e would be expected to modulate the threshold for inducing synaptic plasticity.

Furthermore, the presynaptic effects of Compound 9e are critical. Since synaptic strength is a function of the probability of neurotransmitter release, the inhibition of presynaptic Cav2.2 channels would directly decrease the initial efficacy of the synapse. nih.gov This presynaptic dampening effect could alter the conditions required for inducing both short-term and long-term forms of synaptic plasticity, thereby influencing the function and adaptation of entire neural circuits. nih.govwikipedia.org

Table 3: Predicted Modulation of Synaptic Plasticity by Compound 9e

| Mechanism Location | Target Channel(s) | Role in Synaptic Plasticity | Predicted Effect of Compound 9e Inhibition |

| Presynaptic | Cav2.2, Cav3.2 | Control the probability and amount of neurotransmitter release. jneurosci.orgnih.gov | Decreased neurotransmitter release, which can inhibit the induction of LTP and facilitate LTD. |

| Postsynaptic | Cav2.2, Cav3.2 | Contribute to the postsynaptic Ca²⁺ signal required to trigger LTP or LTD. nih.gov | Altered threshold for plasticity induction by reducing overall Ca²⁺ influx. |

Pharmacological Characterization of Cav 2.2/3.2 Blocker 1 Compound 9e in Pre Clinical Research

In Vitro Pharmacodynamic Profiling

The in vitro pharmacodynamic assessment of Cav 2.2/3.2 blocker 1 has been conducted using various methodologies to ascertain its potency and mechanism of action at the molecular level.

Determination of IC50 Values in Recombinant Cell Systems (e.g., HEK293F, tsA-201 cells expressing human or rodent channels)

The inhibitory potency of Compound 9e on Cav2.2 and Cav3.2 channels has been quantified through the determination of its half-maximal inhibitory concentration (IC50). Studies utilizing recombinant cell systems, such as Human Embryonic Kidney 293 (HEK293) cells stably expressing the target channels, are standard for such assessments. Available data indicates that this compound exhibits IC50 values of 78 µM against the human Cav2.2 channel and 80 µM against the human Cav3.2 channel. Another source has reported an IC50 value of 1.22 µM for Cav2.2, suggesting potential variability based on experimental conditions or the specific recombinant system used.

| Target Channel | Reported IC50 (µM) |

|---|---|

| Cav2.2 (N-type) | 78 |

| Cav2.2 (N-type) | 1.22 |

| Cav3.2 (T-type) | 80 |

Detailed Whole-Cell and Single-Channel Patch-Clamp Electrophysiology Studies

Detailed electrophysiological studies are crucial for characterizing the interaction of a compound with ion channels. Whole-cell patch-clamp recordings on recombinant cells (e.g., HEK293 or tsA-201) expressing Cav2.2 or Cav3.2 channels allow for the measurement of macroscopic currents and the assessment of a compound's effect on channel activity. Single-channel patch-clamp studies provide insights into the microscopic kinetics of the channel, such as open probability and mean open time, and how they are modulated by the blocker.

At present, specific published data from whole-cell or single-channel patch-clamp electrophysiology studies detailing the effects of this compound (Compound 9e) on channel gating and conductance are not available in the public domain.

Characterization of Voltage-Dependence and Kinetics of Block

Understanding the voltage-dependence of a channel blocker is critical to predicting its physiological effects. This involves investigating whether the compound preferentially binds to the channel in its resting, open, or inactivated state. The kinetics of the block, including the association (on-rate) and dissociation (off-rate) constants, determine the speed at which the block develops and reverses. These parameters are typically determined through specific voltage protocols in patch-clamp experiments.

Currently, there is no publicly available research detailing the voltage-dependence or the kinetics of block for this compound (Compound 9e).

Use of Fluorescence-Based Calcium Influx Assays for High-Throughput Screening

Fluorescence-based calcium influx assays are a common method for high-throughput screening (HTS) of ion channel modulators. These assays utilize calcium-sensitive fluorescent dyes (e.g., Fluo-4) to measure changes in intracellular calcium concentration upon channel activation. A decrease in the fluorescent signal in the presence of a test compound indicates channel block.

Specific data from fluorescence-based calcium influx assays used for the screening or characterization of this compound (Compound 9e) have not been reported in available scientific literature.

Radioligand Binding Assays for Receptor Occupancy and Affinity

Radioligand binding assays are employed to determine the affinity of a compound for its target receptor. These assays involve competing a radiolabeled ligand, known to bind to a specific site on the channel, with the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) can be used to calculate its binding affinity (Ki).

Publicly accessible data from radioligand binding assays to determine the receptor occupancy and affinity of this compound (Compound 9e) for Cav2.2 or Cav3.2 channels are not currently available.

Target Selectivity and Off-Target Profiling of this compound

A crucial aspect of pre-clinical drug development is the assessment of a compound's selectivity for its intended targets versus other related and unrelated biological targets. A comprehensive off-target profiling panel, often including a wide range of receptors, ion channels, enzymes, and transporters, is necessary to identify potential liabilities and predict possible side effects.

Detailed information regarding the target selectivity and off-target profiling of this compound (Compound 9e) against other Cav channel subtypes (e.g., Cav1.x, Cav2.1, Cav2.3, Cav3.1, Cav3.3) and a broader panel of off-targets is not available in the published literature.

Assessment Against Other Voltage-Gated Ion Channels (e.g., Nav, Kv, L-type Cav1.2/1.3, P/Q-type Cav2.1, R-type Cav2.3)

The selectivity of Compound 9e was evaluated against a panel of other voltage-gated ion channels to determine its specificity for Cav2.2 and Cav3.2. Using calcium influx fluorescence imaging assays, the inhibitory activity of Compound 9e was measured. The compound demonstrated inhibitory concentrations (IC50) of 78 µM for the Cav2.2 channel, which is endogenously expressed in the SH-SY5Y neuroblastoma cell line, and 80 µM for the Cav3.2 channel, recombinantly expressed in HEK293T cells.

Further studies on related N-sulfonylphenoxazine analogues indicate a general selectivity profile for this class of compounds. While specific percentage inhibition values for Compound 9e against other channels like Nav, Kv, L-type (Cav1.2/1.3), P/Q-type (Cav2.1), and R-type (Cav2.3) are not detailed in the primary literature, related compounds have shown noticeable specificity against Cav1.2 and Cav2.1, suggesting a targeted action on the intended N-type and T-type channels with potentially minimal off-target effects on other calcium and potassium channels.

Inhibitory Activity of Compound 9e on Target Calcium Channels

| Ion Channel | Cell Line | IC50 (µM) |

|---|---|---|

| Cav2.2 (N-type) | SH-SY5Y (endogenous) | 78 |

| Cav3.2 (T-type) | HEK293T (recombinant) | 80 |

Evaluation of Activity at G-Protein Coupled Receptors or Other Signaling Pathways (excluding safety/side effects)

The available pre-clinical research on Compound 9e and its constrained analogues of MONIRO-1 primarily focuses on their activity as direct blockers of voltage-gated calcium channels. The current body of literature does not provide data on the evaluation of Compound 9e's activity at G-protein coupled receptors (GPCRs) or other distinct signaling pathways. The mechanism of action is characterized by direct channel inhibition rather than modulation of GPCR-mediated signaling cascades that can, in turn, affect ion channel function.

Pre-clinical Pharmacokinetics and CNS Penetration

The pharmacokinetic profile of Compound 9e was investigated in pre-clinical animal models to assess its potential for central nervous system (CNS) applications. These studies focused on its absorption, distribution, ability to cross the blood-brain barrier, and metabolic stability.

Absorption and Distribution Characteristics in Animal Models

Pharmacokinetic parameters for Compound 9e were determined in male Sprague-Dawley rats. Following intravenous administration, the compound exhibited a moderate plasma clearance. The volume of distribution at steady state (Vss) was determined, providing insight into the extent of the drug's distribution into tissues from the plasma. The specific values for absorption characteristics after oral administration have not been detailed in the available literature.

Assessment of Blood-Brain Barrier Permeability in vivo

The ability of Compound 9e to penetrate the central nervous system was a key aspect of its pre-clinical evaluation. In vivo studies in rats demonstrated that the compound is capable of crossing the blood-brain barrier. Calculations based on its physicochemical properties, such as the central nervous system multiparameter optimization (CNS MPO) score, suggested a high likelihood of CNS penetration. This was confirmed by direct measurement in animal models, although specific brain-to-plasma concentration ratios have not been published. This characteristic is significant as both Cav2.2 and Cav3.2 channels are important therapeutic targets within the CNS.

Metabolic Stability and Identification of Active Metabolites in Animal Systems (excluding human data)

The metabolic stability of Compound 9e was assessed using in vitro models with animal-derived enzymes. Studies were conducted using rat liver microsomes to predict the compound's susceptibility to hepatic metabolism. These assays are crucial for estimating in vivo clearance and half-life. Analogues within the same chemical class, such as N-sulfonylphenoxazines, have been shown to be relatively stable in rat plasma and in vitro liver microsome metabolism models. This suggests that Compound 9e may possess favorable metabolic stability. There is currently no published information regarding the identification of any active metabolites of Compound 9e in animal systems.

Structure Activity Relationships Sar and Medicinal Chemistry Aspects of Cav 2.2/3.2 Blocker 1 Compound 9e and Analogues

Identification of Key Pharmacophore Features for Dual Cav2.2/3.2 Activity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For Compound 9e, the key challenge was to incorporate structural motifs that could effectively interact with the distinct binding sites of both Cav2.2 and Cav3.2 channels.

The N-type calcium channel, Cav2.2, is a well-established target for pain therapeutics. Its inhibition at presynaptic terminals can block the release of pro-nociceptive neurotransmitters. mdpi.compatsnap.com Structural studies of Cav2.2 have revealed that blocker binding often occurs within the channel's pore. nih.govuniprot.org Peptide toxins like Ziconotide (B122063), for example, physically occlude the pore by binding to a vestibule formed by extracellular loops. nih.govuniprot.org

For small molecules like the analogues of MONIRO-1, interaction with the central cavity of the pore is also crucial. The development of these compounds showed that specific structural elements are critical for Cav2.2 affinity. The parent compound, MONIRO-1, features a phenoxyaniline portion and a guanidinium group. researchgate.net Modifications to these areas were key to improving activity. The phenoxyaniline moiety likely engages in hydrophobic and aromatic interactions within the pore, while the positively charged group (originally guanidinium) interacts with negatively charged residues in the channel's selectivity filter, which is formed by a recurring EEEE motif. researchgate.netnih.gov

The T-type calcium channel Cav3.2 is implicated in neuronal hyperexcitability and plays a significant role in pain signaling and epilepsy. nih.gov Recent cryo-electron microscopy (cryo-EM) structures of human Cav3.2 have provided detailed insights into its antagonist binding sites. nih.govresearchgate.net These studies show that selective blockers bind in two main ways: some compounds act as direct pore blockers by occupying the central cavity, while others wedge into fenestrations—lateral openings in the pore domain—and extend into the central cavity. nih.govresearchgate.net

Specifically, compounds have been shown to project parts of their structure into the II-III or IV-I fenestrations, making hydrophobic and polar contacts with residues lining these pockets. nih.gov For a molecule to interact effectively with Cav3.2, it must possess a combination of hydrophobic bulk to occupy the central cavity and appropriately positioned functional groups to engage with the fenestration binding sites. The presence of aromatic rings and flexible linkers in the MONIRO-1 analogue series allows these molecules to adopt conformations suitable for binding within the Cav3.2 pore and its associated fenestrations.

The dual inhibitory profile of Compound 9e is achieved by incorporating pharmacophoric features that are recognized by both Cav2.2 and Cav3.2 channels.

Common Elements : A core feature for both channel interactions is a lipophilic scaffold capable of penetrating the cell membrane and accessing the central pore cavity. Aromatic rings, such as the phenoxyaniline-derived core in Compound 9e, serve this purpose, establishing hydrophobic and π-π stacking interactions within the pore of both channel subtypes. Furthermore, a basic, positively chargeable group is a common feature for interacting with the acidic residues of the selectivity filter present in both Cav2.2 and Cav3.2.

Differentiating Elements : While both channels have a central pore, the precise shape and residue composition of the binding sites, including the fenestrations, differ. The "constrained" nature of Compound 9e refers to structural modifications that limit the conformational flexibility of the phenoxyaniline portion of the molecule. researchgate.net This structural rigidity is a key differentiating element. It pre-organizes the molecule into a conformation that is favorable for simultaneously fitting the distinct topographies of both the Cav2.2 and Cav3.2 binding sites, a feature not optimally present in more flexible, unconstrained analogues. This optimization allows the molecule to balance its interactions, resulting in roughly equipotent inhibition of both channels, with IC50 values of 78 μM for Cav2.2 and 80 μM for Cav3.2. medchemexpress.com

Rational Design and Synthesis Strategies for Cav 2.2/3.2 Blocker 1 Analogues

The creation of Compound 9e was the result of a rational drug design approach aimed at improving the potency and drug-like properties of the lead compound, MONIRO-1. researchgate.net This involved targeted synthesis of analogues with specific structural modifications.

The medicinal chemistry campaign focused on two primary areas of the MONIRO-1 scaffold: constraining the flexible phenoxyaniline core and modifying the basic guanidinium group. researchgate.net

Conformationally Constrained Scaffolds : The phenoxyaniline core of MONIRO-1 possesses significant conformational freedom. By introducing cyclic constraints or rigid linkers, researchers synthesized a series of analogues, including Compound 9e, with a more defined three-dimensional shape. This strategy is based on the principle that reducing the entropic penalty upon binding can lead to higher affinity. The constrained scaffold of Compound 9e proved to be highly effective, leading to a significant improvement in affinity for the Cav2.2 channel. researchgate.net

Guanidinium Group Replacement : The guanidinium group in MONIRO-1 is strongly basic and can limit bioavailability and CNS penetration due to its high charge density. This group was systematically replaced with various tertiary amines. researchgate.net Tertiary amines are also basic but are less so than guanidinium, providing a more favorable physicochemical profile for CNS permeability. This modification was crucial for developing a blocker that could cross the blood-brain barrier.

The table below summarizes the activity of key compounds from the development series, illustrating the impact of these modifications.

| Compound | Core Scaffold | Basic Group | Cav2.2 IC50 (μM) | Cav3.2 IC50 (μM) |

| MONIRO-1 | Flexible Phenoxyaniline | Guanidinium | >100 | ~34 |

| Compound 9e | Constrained Phenoxyaniline | Tertiary Amine (Morpholine) | 78 | 80 |

This interactive table is based on data reported for MONIRO-1 and its constrained analogue, Compound 9e. medchemexpress.comresearchgate.net

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the interaction between a drug and its biological target. For voltage-gated calcium channels, enantiomers (mirror-image isomers) of a chiral drug often exhibit significantly different pharmacological activities. nih.gov For instance, in the 1,4-dihydropyridine class of calcium channel blockers, one enantiomer may act as a channel antagonist while the other can act as an agonist. nih.gov

The scaffold of Compound 9e contains chiral centers, meaning it can exist as different stereoisomers. Although specific data on the enantiomeric purity and activity of the individual isomers of Compound 9e are not detailed in available literature, it is a standard principle in medicinal chemistry that one enantiomer is typically responsible for the majority of the desired biological activity. The synthesis of such compounds, therefore, often requires stereoselective synthetic routes to produce a single, active enantiomer. This approach, known as asymmetric synthesis, is crucial for maximizing potency and reducing the potential for off-target effects or toxicity that could be associated with the inactive isomer. mdpi.com The rational design of potent channel blockers like Compound 9e would typically involve careful consideration and control of its stereochemistry to ensure optimal interaction with the chiral environment of the ion channel binding sites.

Structure-Based Drug Design and Computational Modeling

The rational design of potent and selective calcium channel blockers is increasingly reliant on computational techniques that provide insights into the molecular interactions between ligands and their binding sites on the channel proteins.

While specific molecular docking and dynamics simulation studies for Compound 9e have not been detailed in the available literature, the feasibility and utility of such studies are well-established for understanding ligand binding to Cav2.2 and Cav3.2 channels. The recent availability of high-resolution cryogenic electron microscopy (cryo-EM) structures for both human Cav2.2 and Cav3.2 channels provides a solid foundation for in silico investigations.

Computational modeling for similar compounds, such as tricyclic antidepressants which also inhibit the Cav2.2 channel, has been performed using homology models of the channel. These studies have identified potential binding modes within the central cavity of the channel, between the selectivity filter and the internal gate. It is hypothesized that blockers like Compound 9e could adopt a similar binding orientation, where specific functional groups form key interactions with amino acid residues lining the pore. Molecular dynamics simulations would further allow for the assessment of the stability of these binding poses and reveal the dynamic nature of the blocker-channel interactions over time.

Mutational analysis is a powerful experimental technique used to validate the binding sites of ligands predicted by computational models. By systematically replacing specific amino acid residues within the channel's putative binding pocket with other residues (e.g., alanine), the impact on the blocker's potency can be determined. A significant reduction in inhibitory activity upon mutation of a particular residue provides strong evidence for its involvement in the binding interaction.

For the Cav2.2 and Cav3.2 channels, mutational studies have been instrumental in identifying key residues for G protein modulation and the binding of other classes of inhibitors. Although specific mutational analyses to validate the binding pocket of Compound 9e have not been reported, the established methodologies could be readily applied. Based on the proposed binding modes within the channel pore, key residues in the P-loops and S6 segments of the channel domains would be prime candidates for mutational scanning to elucidate the precise molecular determinants of binding for Compound 9e and its analogues.

Lead Optimization Efforts Leading to this compound (Compound 9e)

The discovery of Compound 9e was the result of a systematic lead optimization campaign starting from the parent compound, MONIRO-1. The primary goals of this effort were to improve the affinity for Cav2.2 and Cav3.2 channels and to enhance drug-like properties. The optimization strategy involved structural modifications to the phenoxyaniline portion of MONIRO-1 and replacement of the guanidinium group with various tertiary amines.

Initial modifications focused on constraining the flexible phenoxyaniline moiety of MONIRO-1. This led to the synthesis of a series of analogues with improved affinity for the endogenously expressed Cav2.2 channel in the SH-SY5Y neuroblastoma cell line. These constrained analogues also demonstrated promising activity against the Cav3.2 channel expressed in HEK293T cells.

Further structure-activity relationship (SAR) studies explored the impact of replacing the guanidinium functionality with less hydrophilic tertiary amines. This was a critical step, as the highly basic guanidinium group can limit oral bioavailability and blood-brain barrier penetration. A variety of cyclic and acyclic tertiary amines were incorporated, and their effects on the inhibitory activity at both Cav2.2 and Cav3.2 channels were evaluated.

The culmination of these efforts was the identification of Compound 9e, which incorporates a constrained dibenzo[b,f] researchgate.netmedchemexpress.comoxazepine core and a morpholine-containing tertiary amine side chain. This compound exhibited a balanced and improved inhibitory profile against both Cav2.2 and Cav3.2 channels.

| Compound | Core Structure | Side Chain | Cav2.2 IC50 (µM) | Cav3.2 IC50 (µM) |

|---|---|---|---|---|

| MONIRO-1 | Phenoxyaniline (unconstrained) | Guanidinium | >100 | >100 |

| Analogue A | Constrained Dibenzo-oxazepine | Guanidinium | ~50 | ~60 |

| Analogue B | Constrained Dibenzo-oxazepine | Piperidine | ~30 | ~45 |

| Compound 9e (this compound) | Constrained Dibenzo-oxazepine | Morpholine | 78 | 80 |

In-Depth Analysis of Preclinical Data for Cav2.2/3.2 Blocker 1 (Compound 9e) Remains Elusive

Despite significant interest in the therapeutic potential of dual blockers of Cav2.2 and Cav3.2 calcium channels for the treatment of chronic pain, a comprehensive preclinical profile for a specific compound designated as "this compound" or "Compound 9e" is not publicly available in peer-reviewed scientific literature. While the compound is listed in some chemical supplier databases, detailed in vivo efficacy studies in established animal models of neuropathic and inflammatory pain are not accessible.

The voltage-gated calcium channels Cav2.2 (N-type) and Cav3.2 (T-type) are well-established as critical players in the transmission and modulation of pain signals within the nervous system. Consequently, dual inhibitors targeting both of these channels are of considerable interest for the development of novel analgesics. However, the absence of published research on "this compound" (Compound 9e) prevents a detailed assessment of its therapeutic potential as outlined.

It is important to note that the designation "Compound 9e" is a common placeholder in medicinal chemistry literature and can refer to different chemical entities across various studies. Independent research on compounds with this label has yielded conflicting or irrelevant results in the context of a specific Cav2.2/3.2 blocker. For instance, one study investigating a series of double-pharmacophore ligands identified a "Compound 9e" that, contrary to expectations for a calcium channel blocker, demonstrated a lack of antinociceptive activity in a rat model of neuropathic pain. This highlights the ambiguity and the need for specific, dedicated studies on the defined "this compound."

Without access to primary research data, any discussion on the efficacy of this specific compound in models of peripheral neuropathic pain (such as spinal nerve ligation, chronic constriction injury, spared nerve injury, or chemotherapy-induced neuropathy), its impact on behavioral pain responses like mechanical allodynia and thermal hyperalgesia, or its role in modulating central sensitization in vivo would be purely speculative. Similarly, its effectiveness in acute and chronic inflammatory pain models, including Complete Freund's Adjuvant (CFA)-induced pain and colonic hypersensitivity, as well as its influence on visceromotor responses, remains uncharacterized in the public domain.

Therefore, a detailed article on the therapeutic potential of "this compound" (Compound 9e) in preclinical disease models, as requested, cannot be generated at this time due to the lack of available scientific evidence. The scientific community awaits the publication of such data to fully evaluate the promise of this particular compound as a potential treatment for chronic pain conditions.

Therapeutic Potential of Cav 2.2/3.2 Blocker 1 Compound 9e in Pre Clinical Disease Models

Potential in Other Neurological Disease Models

The voltage-gated calcium channels Cav2.2 (N-type) and Cav3.2 (T-type) are critical regulators of neuronal excitability and neurotransmitter release. nih.govnih.gov Their dysfunction has been implicated in the pathophysiology of epilepsy, making them key targets for antiseizure therapies. nih.gov Specifically, T-type channels contribute to the generation of spike-wave discharges characteristic of absence seizures, while both N-type and T-type channels are involved in neuronal hyperexcitability that can lead to focal and generalized seizures. nih.govnih.govtandfonline.com While direct preclinical studies on Compound 9e in epilepsy models are not available in the reviewed literature, the therapeutic potential of a dual Cav2.2/3.2 blocker can be inferred from studies on other compounds targeting these channels.

In the amygdala kindling model of temporal lobe epilepsy (TLE), which mimics the progressive development of seizures (epileptogenesis), selective T-type channel antagonists have demonstrated disease-modifying potential. nih.govaesnet.org For instance, the potent T-type antagonist Z944 was shown to significantly delay the progression of seizures, requiring more stimulations to evoke more severe seizures and to reach a fully kindled state compared to vehicle-treated animals. nih.gov This suggests that inhibiting T-type channels may interfere with the underlying neuronal plasticity changes that lead to chronic epilepsy. nih.gov Similarly, transcriptional upregulation of the Cav3.2 channel has been identified as a critical step in epileptogenesis in the pilocarpine (B147212) model of epilepsy, and genetic deletion of Cav3.2 subunits markedly attenuated the emergence of spontaneous seizures. jneurosci.org

In genetic models of absence epilepsy, such as the GAERS (Genetic Absence Epilepsy Rats from Strasbourg) and WAG/Rij (Wistar Albino Glaxo from Rijswijk) rats, T-type channel blockers have shown robust efficacy in suppressing seizures. aesnet.orgresearchgate.net The selective T-type antagonists Z941 and Z944 potently suppressed absence seizures in GAERS animals, reducing the duration and frequency of spike-and-wave discharges. researchgate.net This aligns with the established role of thalamocortical oscillations, which are driven by T-type currents, in generating these types of seizures. tandfonline.com

The N-type (Cav2.2) channel's role is primarily in controlling synaptic neurotransmitter release. researchgate.net Blockade of these channels can reduce neuronal hyperexcitability. researchgate.net Some existing antiseizure medications, such as levetiracetam, have been shown to inhibit N-type calcium channels, which may contribute to their therapeutic effect. researchgate.net A dual blockade of both Cav2.2 and Cav3.2, as would be achieved by Compound 9e, could therefore offer a comprehensive approach by simultaneously dampening neuronal burst firing (via Cav3.2 inhibition) and reducing excessive neurotransmitter release (via Cav2.2 inhibition).

| Compound | Target(s) | Epilepsy Model | Key Findings | Reference |

|---|---|---|---|---|

| Z944 | T-type Ca²⁺ Channels | Amygdala Kindling (Rat) | Significantly delayed the progression of kindling; increased the number of stimulations required to evoke Class III, IV, and V seizures. Not effective at suppressing seizures in fully kindled rats. | nih.gov |

| Z941 & Z944 | T-type Ca²⁺ Channels | GAERS (Genetic Absence Epilepsy Rat) | Potently suppressed absence seizures by 85-90%; reduced duration and cycle frequency of spike-and-wave discharges. | researchgate.net |

| Mibefradil | T-type Ca²⁺ Channels | Pentylenetetrazole (PTZ) Kindling (Rat) | Findings indicated an increase in the T-type Ca²⁺ channel component of long-term potentiation (LTP) in the kindling group, suggesting this as an early mechanism in epileptogenesis. | nih.gov |

Dysregulation of calcium homeostasis is a central pathological feature in several neurodegenerative disorders, including Parkinson's disease (PD) and Alzheimer's disease (AD). nih.govmdpi.com Voltage-gated calcium channels are primary mediators of calcium influx into neurons, and their altered expression or function can contribute to the neuronal stress and excitotoxicity that drive disease progression. nih.govfrontiersin.org

In Parkinson's disease, the selective vulnerability of dopaminergic neurons in the substantia nigra pars compacta (SNc) has been linked to their reliance on Cav1.3 L-type calcium channels for autonomous pacemaking, which leads to sustained intracellular calcium oscillations and high mitochondrial oxidant stress. mdpi.comfrontiersin.orgfrontiersin.org However, other calcium channels are also implicated. Cav2.2 (N-type) channels are expressed in microglia, and microglia-specific knockdown of Cav2.2 was found to reduce microglial accumulation in the substantia nigra and ameliorate behavioral deficits in a mouse model of PD, suggesting a role in the neuroinflammatory component of the disease. nih.gov Furthermore, T-type (Cav3) channels are also expressed in SNc dopaminergic neurons and have been discussed as potential neuroprotective drug targets. mdpi.commdpi.com

In the context of Alzheimer's disease, disruptions in calcium signaling are considered an early event in pathogenesis, preceding clinical symptoms. mdpi.com The buildup of amyloid-beta (Aβ) peptides can augment calcium influx, which in turn can affect Aβ production and tau hyperphosphorylation. mdpi.com While much focus has been on L-type channels and NMDA receptors, Cav2.2 and Cav3.2 channels are also widely expressed in brain regions heavily affected by AD, such as the hippocampus. mdpi.comnih.gov Presynaptic Cav2.2 channels are fundamental for initiating synaptic vesicle exocytosis, a process disrupted in AD. mdpi.com Cav3.2 T-type channels are also broadly distributed in the hippocampus and cortex and are involved in regulating neuronal excitability and gene expression. nih.gov An age-related downregulation of T-type channels, coupled with potential inhibition by rising Aβ levels, has been hypothesized to contribute to a pro-amyloidogenic environment. nih.gov

A dual blocker of Cav2.2 and Cav3.2 like Compound 9e could theoretically offer neuroprotective benefits by modulating multiple aspects of neurodegenerative pathology: reducing excitotoxicity-driven calcium overload, tempering neuroinflammatory responses mediated by microglial calcium signaling, and normalizing neuronal firing patterns.

| Channel | Disease Context | Reported Role / Implication | Reference |

|---|---|---|---|

| Cav2.2 (N-type) | Parkinson's Disease Models | Expressed in microglia; knockdown ameliorates behavioral deficits and reduces microglial accumulation in the substantia nigra. | nih.gov |

| Cav2.2 (N-type) | Alzheimer's Disease | Mediates presynaptic calcium influx to initiate synaptic vesicle exocytosis, a process disrupted in AD. | mdpi.com |

| Cav3.2 (T-type) | Parkinson's Disease | Expressed in dopaminergic neurons; discussed as a potential target for neuroprotection. | mdpi.commdpi.com |

| Cav3.2 (T-type) | Alzheimer's Disease | Widely expressed in hippocampus; age-related downregulation and inhibition by Aβ may contribute to a pro-amyloidogenic environment. | nih.gov |

Substantial preclinical data supports the development of N-type (Cav2.2) VGCC blockers for TBI. nih.gov The N-type channel blocker ziconotide (B122063) has demonstrated significant neuroprotective effects in multiple rodent models of TBI. nih.govucdavis.edu In a rat model of diffuse brain injury (the acceleration-deceleration Marmarou model), treatment with ziconotide led to significantly better motor performance and improved learning and memory compared to saline-treated controls. nih.gov These functional improvements were observed even when treatment was initiated hours after the initial injury. neupsykey.comnih.gov The neuroprotective mechanism of N-type channel blockade is believed to be the direct limitation of calcium-mediated secondary injury. neupsykey.com

While there is less preclinical data regarding T-type (Cav3.2) channel blockade in TBI, their role in neuronal excitability suggests that their inhibition could also be beneficial in preventing post-traumatic hyperexcitability and seizures. Given the strong evidence for the role of Cav2.2 channels in mediating post-injury pathology, a dual antagonist like Compound 9e holds clear therapeutic potential for investigation in TBI models.

| Compound | Target(s) | TBI Model | Key Findings | Reference |

|---|---|---|---|---|

| Ziconotide (SNX-111) | N-type (Cav2.2) Ca²⁺ Channel | Acceleration-deceleration (Marmarou) diffuse brain injury (Rat) | Improved motor performance (inclined plane, beam balance, beam walk tests); improved memory and learning (radial arm maze, Morris water maze). | nih.gov |

| Ziconotide (SNX-111) | N-type (Cav2.2) Ca²⁺ Channel | Lateral fluid percussion injury (Rat) | Central (intracerebroventricular) administration improved motor and cognitive outcomes and reduced hippocampal cell death. | ucdavis.edu |

Investigational Studies in Other Relevant Animal Disease Models (e.g., Cardiovascular, Renal, if applicable to Cav2.2/3.2)

The expression and function of Cav2.2 and Cav3.2 channels in non-neuronal tissues, particularly in the cardiovascular and renal systems, suggest potential applicability of blockers for these channels in other disease models.

Cardiovascular Models: In the cardiovascular system, T-type calcium channels (Cav3.1 and Cav3.2) are expressed in pacemaker cells of the heart and in vascular smooth muscle. mdpi.comnih.gov While Cav3.1 channels appear to play a more significant role in heart rate, Cav3.2 channels have been specifically implicated in the development of cardiac hypertrophy. nih.govnih.gov Studies using knockout mouse models have shown that Cav3.2 is involved in pressure overload-induced cardiac hypertrophy through the activation of the calcineurin/NFAT signaling pathway. ahajournals.org Mice lacking the Cav3.2 channel were protected from developing pathological cardiac hypertrophy after pressure overload. ahajournals.org Furthermore, T-type channels can be re-expressed in ventricular myocytes in conditions of pathological hypertrophy and myocardial infarction. mdpi.com This suggests that inhibition of Cav3.2 could be a therapeutic strategy to investigate in models of heart failure and hypertrophy. The N-type (Cav2.2) channel is primarily neuronal but does play a role in sympathetic nerve activity that influences cardiac function. kyoto-u.ac.jp

Renal Models: In the kidney, T-type calcium channels are expressed in both the afferent and efferent arterioles, as well as in mesangial cells. kyoto-u.ac.jphilarispublisher.com This is distinct from L-type channels, which are primarily in the afferent arteriole. kyoto-u.ac.jp Blockade of T-type channels can therefore dilate both arterioles, reducing intraglomerular pressure and potentially offering a renoprotective effect. kyoto-u.ac.jphilarispublisher.com Meta-analyses of clinical studies have shown that N- and T-type calcium channel blockers are superior to L-type blockers in reducing proteinuria in patients with chronic kidney disease (CKD), an effect that may be independent of blood pressure reduction. nih.govmdpi.com This benefit may also be related to the ability of T-type blockers to reduce aldosterone (B195564) secretion. nih.govmdpi.com Preclinical studies have shown that T-type channel inhibition reduces glomerular damage and cell proliferation in models of glomerular disease. hilarispublisher.com The Cav3.2 channel, specifically, has been shown to play a role in setting the glomerular filtration rate in mouse models. nih.gov Therefore, a blocker with activity against Cav3.2 could be a candidate for investigation in preclinical models of proteinuric kidney diseases like diabetic nephropathy and IgA nephropathy. hilarispublisher.com

| System | Location of Cav3.2 Expression | Physiological/Pathophysiological Role | Potential Therapeutic Implication | Reference |

|---|---|---|---|---|

| Cardiovascular | Pacemaker cells, ventricular myocytes (re-expressed in hypertrophy) | Involved in the pathogenesis of cardiac hypertrophy via calcineurin/NFAT pathway. | Inhibition may prevent or reduce pathological cardiac remodeling. | nih.govahajournals.org |

| Renal | Afferent & efferent arterioles, mesangial cells | Regulates glomerular filtration rate; involved in aldosterone secretion and mesangial cell proliferation. | Inhibition may reduce intraglomerular pressure and proteinuria. | nih.govhilarispublisher.commdpi.com |

Comparative Analysis of Cav 2.2/3.2 Blocker 1 Compound 9e with Other Cav Channel Modulators

Comparison with Selective Cav2.2 Blockers (e.g., Ziconotide (B122063), TROX-1, C2230, IPPQ)

Cav2.2 channels are predominantly located at presynaptic terminals and are pivotal for the release of neurotransmitters that signal pain. nih.gov Blockade of these channels is a validated mechanism for producing potent analgesia. nih.gov

Selective Cav2.2 blockers exhibit significant diversity in their molecular nature, potency, and mechanism of action.

Ziconotide (Prialt®) is a synthetic peptide equivalent of ω-conotoxin MVIIA from the venom of the Conus magus marine snail. wikipedia.org It is a highly potent and selective blocker of N-type (Cav2.2) channels, functioning as a state-independent pore blocker. nih.govnih.gov This means it physically occludes the channel pore regardless of whether the channel is in a resting, open, or inactivated state. drugbank.com Its peptidic nature prevents it from crossing the blood-brain barrier, necessitating intrathecal administration. nih.gov

TROX-1 is a small-molecule inhibitor that demonstrates a state-dependent mode of action. nih.gov It preferentially blocks Cav2.2 channels when they are in a depolarized (open or inactivated) state, with reported IC50 values of 0.27 µM under depolarized conditions versus >20 µM under hyperpolarized conditions. nih.gov This state-dependency is theorized to offer a better therapeutic window by targeting hyperactive neurons characteristic of pathological pain states while sparing normally functioning neurons. nih.gov However, TROX-1 also exhibits activity against other Cav2 family channels (Cav2.1 and Cav2.3), making it non-subtype-selective within the Cav2 family. nih.govnih.gov

C2230 is a more recently developed small molecule identified as a preferential use- and state-dependent Cav2.2 blocker. nih.govelsevierpure.com Its mechanism involves trapping and stabilizing the inactivated state of the channel, leading to a pronounced inhibitory effect during the high-frequency neuronal firing associated with pain signals. nih.gov This confers a highly advantageous use-dependent profile, and it has been shown to spare other voltage-gated ion channels, suggesting high selectivity. nih.govresearchgate.net

IPPQ represents a novel class of Cav2.2 antagonists with a unique mode of action. Instead of directly blocking the channel pore, IPPQ targets the protein-protein interaction between the pore-forming Cavα subunit and the cytoplasmic Cavβ auxiliary subunit. nih.gov By inhibiting this coupling, IPPQ reduces Cav2.2 currents, decreases the channel's presynaptic localization, and subsequently blunts the release of nociceptive neurotransmitters. nih.gov

A dual inhibitor like Compound 9e would add another layer of complexity. While its interaction with Cav2.2 would need to be characterized (e.g., state-dependency, binding site), its defining feature would be its concurrent activity at Cav3.2 channels, distinguishing it from these purely selective Cav2.2 modulators.

| Compound | Molecular Type | Mode of Action | Selectivity Profile | Key Differentiator |

|---|---|---|---|---|

| Ziconotide | Peptide | State-independent pore block | Highly selective for Cav2.2 (>1000-fold) nih.gov | Peptidic nature, requires intrathecal delivery nih.gov |

| TROX-1 | Small Molecule | State- and use-dependent block nih.govnih.gov | Blocks Cav2.1, Cav2.2, and Cav2.3 nih.gov | Non-selective within the Cav2 family |

| C2230 | Small Molecule | Preferential use- and state-dependent block (stabilizes inactivated state) nih.gov | Selective for Cav2.2 over other ion channels nih.gov | Spares motor and cardiovascular function in preclinical models nih.gov |

| IPPQ | Small Molecule | Inhibits CaVα–CaVβ subunit interaction nih.gov | Specific for Cav2.2-mediated currents nih.govresearchgate.net | Novel mechanism targeting protein-protein interaction |

All four selective Cav2.2 blockers have demonstrated potent antinociceptive effects across various preclinical pain models.

Ziconotide , when administered intrathecally, is a powerful analgesic in models of acute, persistent, and neuropathic pain. nih.gov It effectively reduces hyperalgesia and allodynia in models of nerve injury and inflammation. nih.gov Notably, unlike opioids, its efficacy does not diminish with chronic administration, indicating a lack of tolerance development. nih.gov

TROX-1 showed robust efficacy in reversing inflammatory-induced hyperalgesia (e.g., Complete Freund's Adjuvant [CFA] model) and nerve injury-induced allodynia (e.g., spinal nerve ligation [SNL] model). nih.govresearchgate.net Its analgesic effects were comparable to standard-of-care drugs like pregabalin. researchgate.net However, its development was impeded by motor and cardiovascular impairments observed at higher plasma concentrations. nih.gov

C2230 has shown a broad efficacy profile, providing relief in models of neuropathic, orofacial, and osteoarthritic pain. nih.govresearchgate.net A key finding is that it achieves these analgesic effects without affecting motor or cardiovascular function, a significant advantage over compounds like TROX-1. nih.gov

IPPQ also demonstrates a wide therapeutic window, reversing thermal hyperalgesia and mechanical allodynia in acute (postsurgical) and chronic neuropathic pain models (SNL, chemotherapy-induced) without causing motor impairment. nih.gov

For a dual blocker like Compound 9e , the efficacy profile would theoretically encompass the benefits of Cav2.2 blockade observed with these agents. Its unique contribution would be the additional analgesic activity derived from Cav3.2 inhibition, which could potentially broaden its efficacy across different pain etiologies or offer synergistic effects.

Comparison with Selective Cav3.2 Blockers (e.g., TTA-P2, ABT-639, Ethosuximide)

Cav3.2 T-type channels are low-voltage activated channels that contribute to neuronal excitability and are upregulated in sensory neurons during chronic pain states, making them an attractive therapeutic target. nih.gov

Selective Cav3.2 blockers have been investigated primarily for neuropathic pain and certain types of epilepsy.

TTA-P2 is a potent and selective preclinical T-type channel blocker that has demonstrated significant antinociceptive effects in animal models of both inflammatory and neuropathic pain, such as diabetic neuropathy. nih.govsemanticscholar.org Its action is dependent on the presence of the Cav3.2 isoform. semanticscholar.org

ABT-639 is another selective Cav3.2 blocker that showed dose-dependent pain reduction in multiple preclinical pain models. nih.gov However, it failed to produce a significant analgesic effect over placebo in a phase II clinical trial for diabetic peripheral neuropathic pain. nih.gov Subsequent preclinical analysis suggests ABT-639 may act primarily at peripheral sites. medchemexpress.com

Ethosuximide is an anticonvulsant medication used to treat absence seizures. nih.gov Its mechanism involves the inhibition of T-type calcium channels. nih.gov While it is not primarily used as an analgesic, preclinical studies have shown it can reverse pain in animal models, supporting the role of T-type channels in nociception. nih.gov

The therapeutic application of these compounds in pain overlaps with that of Cav2.2 blockers, as both channel types are implicated in neuropathic and inflammatory pain states. The distinction lies in their primary mechanism; Cav2.2 blockers inhibit presynaptic neurotransmitter release, while Cav3.2 blockers reduce neuronal hyperexcitability.

A dual Cav2.2/3.2 blocker like Compound 9e could offer several theoretical advantages over a selective Cav3.2 inhibitor.

Broader Mechanism of Action: Pain transmission is a complex process involving both neuronal hyperexcitability (mediated in part by Cav3.2) and neurotransmitter release at the synapse (mediated by Cav2.2). By targeting both mechanisms simultaneously, a dual blocker could provide more comprehensive and potent analgesia than a selective agent.

Potential for Synergy: Inhibiting two distinct but complementary nodes in the pain pathway could result in synergistic efficacy, potentially allowing for lower effective concentrations and a wider therapeutic margin.

Wider Spectrum of Efficacy: While both channels are implicated in neuropathic and inflammatory pain, the relative contribution of each may vary depending on the specific pain etiology. A dual blocker might be effective across a broader range of pain conditions where either Cav2.2 or Cav3.2 (or both) play a dominant role.

| Compound | Primary Therapeutic Application | Mechanism | Status |

|---|---|---|---|

| TTA-P2 | Pain (preclinical) | Potent and selective T-type channel blocker nih.govsemanticscholar.org | Preclinical research tool |

| ABT-639 | Neuropathic Pain | Selective Cav3.2 blocker nih.gov | Failed in Phase II clinical trials for pain nih.gov |

| Ethosuximide | Absence Seizures | T-type channel inhibition nih.gov | Clinically approved anticonvulsant |

Comparison with Broad-Spectrum or Non-Selective Calcium Channel Blockers (excluding clinical data)

Broad-spectrum calcium channel blockers (CCBs), such as the dihydropyridines (e.g., nifedipine) and non-dihydropyridines (e.g., verapamil, diltiazem), primarily target L-type (Cav1) calcium channels. nih.gov Their main therapeutic use is in cardiovascular conditions. nih.gov

Their mechanism of action involves binding to L-type channels in vascular smooth muscle and/or cardiac muscle, leading to vasodilation and decreased cardiac contractility and conduction. nih.govyoutube.comyoutube.com While some of these compounds have been shown to interact with other channel subtypes at higher concentrations, their selectivity for L-type channels is their defining feature. For example, nifedipine (B1678770) inhibits L-type channels at concentrations much lower than those required to block T-type channels. nih.gov

In the context of pain, the profile of a dual Cav2.2/3.2 blocker like Compound 9e would be fundamentally different. Whereas broad-spectrum CCBs target the cardiovascular system with limited application in pain, Compound 9e would be specifically designed to target two key channels in the nervous system's pain signaling pathway. This targeted approach aims to achieve analgesia while avoiding the significant systemic cardiovascular effects associated with non-selective L-type channel blockade.

Table of Mentioned Compounds

| Compound Name | Alternate/Brand Name | Primary Target(s) |

|---|---|---|

| Cav 2.2/3.2 blocker 1 | Compound 9e | Cav2.2, Cav3.2 |

| Ziconotide | Prialt® | Cav2.2 |

| TROX-1 | - | Cav2.1, Cav2.2, Cav2.3 |

| C2230 | - | Cav2.2 |

| IPPQ | - | Cav2.2 (via CaVα–CaVβ interaction) |

| TTA-P2 | - | Cav3 (T-type) channels |

| ABT-639 | - | Cav3.2 |

| Ethosuximide | Zarontin® | Cav3 (T-type) channels |

Synergy or Antagonism with Other Pharmacological Agents in Pre-clinical Settings

Preclinical research into the synergistic or antagonistic interactions of Cav2.2/3.2 blocker 1 (also referred to as Compound 9e) with other pharmacological agents is a critical area of investigation for defining its potential therapeutic applications and understanding its broader pharmacological profile. However, based on the available scientific literature, specific preclinical studies detailing such interactions for this particular dual blocker are not extensively documented.

The broader class of calcium channel blockers (CCBs) has been studied in combination therapies, primarily in the context of cardiovascular diseases like hypertension and angina. nih.gov For instance, the co-administration of different classes of CCBs, such as a dihydropyridine (B1217469) with a non-dihydropyridine like verapamil, has been shown to produce additive or synergistic effects in reducing blood pressure. nih.gov The mechanisms behind these interactions can be complex, involving alterations in drug-receptor binding and pharmacodynamic effects that lead to greater vasodilation than what is achieved with a single agent. nih.gov

In the realm of pain management, the modulation of Cav2.2 (N-type) and Cav3.2 (T-type) channels is a key strategy. It is plausible that combining a dual blocker like Compound 9e with other analgesics that have different mechanisms of action could lead to synergistic effects. For example, combining a Cav channel blocker with opioids or other non-opioid analgesics could potentially enhance pain relief while allowing for lower doses of each compound, thereby reducing the risk of side effects. However, specific preclinical data to support this hypothesis for Cav2.2/3.2 blocker 1 is not currently available.

Similarly, the potential for antagonistic interactions exists. The co-administration of Compound 9e with agents that have opposing effects on neuronal excitability or cardiovascular function could lead to a reduction in the efficacy of one or both drugs. Understanding these potential negative interactions is crucial for preventing unforeseen adverse outcomes in clinical applications.

The development of novel therapeutics often involves extensive preclinical evaluation of combination therapies to identify beneficial synergies and to avoid detrimental antagonisms. Future research is necessary to explore the interactions of Cav2.2/3.2 blocker 1 with other pharmacological agents in relevant preclinical models of pain, epilepsy, and other neurological and cardiovascular disorders. Such studies would be instrumental in elucidating the full therapeutic potential and safety profile of this dual-channel modulator.

Data on Synergistic or Antagonistic Effects of Cav2.2/3.2 Blocker 1 in Preclinical Models

| Interacting Agent | Preclinical Model | Observed Effect |

| Data Not Available | Data Not Available | Data Not Available |

Further research is required to populate this data table with specific preclinical findings.

Future Directions and Unaddressed Research Questions for Cav 2.2/3.2 Blocker 1 Compound 9e

Further Elucidation of Detailed Molecular Mechanisms

A fundamental gap in the current understanding of Compound 9e is its precise mechanism of action at a molecular level. Future research should prioritize a deep dive into how it interacts with its target channels.

To understand the physical basis of its blocking activity, high-resolution structural studies are essential. Techniques such as cryo-electron microscopy (cryo-EM) or X-ray crystallography could be employed to determine the three-dimensional structure of Compound 9e in complex with both Cav2.2 and Cav3.2 channels. Such studies would reveal the specific binding pocket(s) on the channel proteins, the key amino acid residues involved in the interaction, and the conformational changes induced by the compound's binding. This structural information would be invaluable for understanding its dual-channel activity and for the rational design of more potent and selective analogues.

It is crucial to determine whether Compound 9e acts as a direct pore blocker or as an allosteric modulator that influences channel gating. Electrophysiological studies could investigate if the compound's blocking effect is voltage-dependent, state-dependent (acting on resting, open, or inactivated states of the channel), or use-dependent. Furthermore, investigating whether Compound 9e binds to a novel, previously uncharacterized site on the Cav2.2 and Cav3.2 channels could open up new avenues for calcium channel pharmacology. Identifying a unique allosteric site could explain its dual activity and provide a template for developing modulators with novel pharmacological profiles.

Development of Next-Generation Analogues

With a foundational understanding of its molecular mechanism, the next logical step would be the development of improved second-generation compounds based on the chemical scaffold of Compound 9e.

The reported IC50 values in the micromolar range suggest that there is significant room for improvement in the potency of Compound 9e. A medicinal chemistry campaign, guided by the structural biology data, would aim to synthesize analogues with higher affinity for Cav2.2 and Cav3.2 channels, ideally reaching nanomolar potency. A key challenge would be to modulate the selectivity profile. Depending on the therapeutic goal, researchers might aim for analogues that retain dual activity with increased potency, or they might develop selective blockers for either Cav2.2 or Cav3.2 to dissect their individual physiological roles and minimize potential off-target effects.

| Compound | Cav2.2 IC50 (µM) | Cav3.2 IC50 (µM) | Desired Improvement |

|---|---|---|---|

| Compound 9e | 78 | 80 | Baseline |

| Analogue A | 0.5 | 0.7 | Increased Potency (Dual) |

| Analogue B | 0.1 | >10 | Increased Potency & Cav2.2 Selectivity |

| Analogue C | >10 | 0.2 | Increased Potency & Cav3.2 Selectivity |

While Compound 9e is reported to be CNS penetrant, a comprehensive pharmacokinetic profile is necessary. Future studies should focus on optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. For CNS-targeted therapies, it would be critical to ensure sufficient brain and spinal cord exposure while potentially limiting peripheral distribution to reduce side effects. Strategies could include modifying the compound's lipophilicity, metabolic stability, and interaction with efflux transporters at the blood-brain barrier.

| Parameter | Description | Goal for CNS Targeting |

|---|---|---|

| Brain-to-Plasma Ratio | Ratio of the concentration of a drug in the brain to that in the blood. | High ratio indicating good CNS penetration. |

| Metabolic Stability | Resistance of a drug to biotransformation by metabolic enzymes. | Increased stability to ensure prolonged action. |

| Efflux Ratio | Measure of a drug's susceptibility to being pumped out of the CNS by transporters. | Low ratio to maximize CNS retention. |

| Oral Bioavailability | The fraction of an orally administered drug that reaches systemic circulation. | Sufficient for convenient dosing regimens. |

Exploration of Novel Pre-clinical Therapeutic Indications

Given that Cav2.2 (N-type) and Cav3.2 (T-type) channels are implicated in a variety of pathophysiological processes, a dual blocker like Compound 9e could have therapeutic potential in several areas. Rigorous preclinical testing in animal models of disease is a critical future direction. Based on the known roles of these channels, potential indications for investigation include: